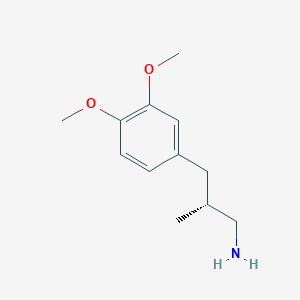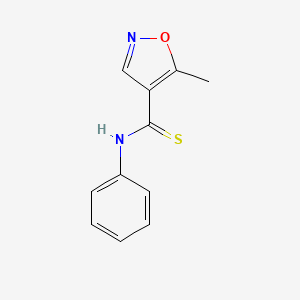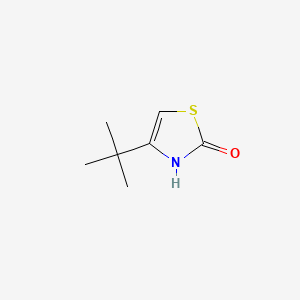
4-(2-Methoxyphenoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Methoxyphenoxy)benzenesulfonamide” is a chemical compound with the molecular formula C13H13NO4S. It is a type of sulfonamide, which is a group of compounds containing a functional group derived from sulfonic acid .
Molecular Structure Analysis
The molecular structure of “4-(2-Methoxyphenoxy)benzenesulfonamide” consists of a benzene ring attached to a sulfonamide group and a methoxyphenoxy group . The molecular weight of this compound is 279.31.Physical And Chemical Properties Analysis
“4-(2-Methoxyphenoxy)benzenesulfonamide” is a powder at room temperature .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : The synthesis and characterization of zinc phthalocyanine substituted with 4-(2-Methoxyphenoxy)benzenesulfonamide derivatives show promise in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the Type II photodynamic therapy mechanism, offering potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity Studies
- Cytotoxicity and Carbonic Anhydrase Inhibition : Studies on benzenesulfonamide derivatives, including 4-(2-Methoxyphenoxy)benzenesulfonamide, have shown interesting cytotoxic activities and strong inhibition of human cytosolic carbonic anhydrase isoforms. These properties are crucial for potential anti-tumor activity studies (Gul et al., 2016).
Photophysicochemical Properties
- Photocatalytic Applications : Zinc(II) phthalocyanine compounds with new benzenesulfonamide derivative substituents, including 4-(2-Methoxyphenoxy)benzenesulfonamide, have been investigated for their photophysical and photochemical properties. These properties indicate potential use in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Radioligand Development
- Positron Emission Tomography (PET) Radioligands : The synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide showcases its application as a potential PET selective CB2 radioligand, highlighting the utility of 4-(2-Methoxyphenoxy)benzenesulfonamide derivatives in imaging and diagnostics (Gao et al., 2014).
Antibacterial Applications
- Inhibition of Bacterial Strains : Benzenesulfonamides derived from 4-(2-Methoxyphenoxy)benzenesulfonamide have shown biofilm inhibitory action against Escherichia coli, suggesting their potential as antibacterial agents (Abbasi et al., 2019).
Antiproliferative Activity
- Potential Anticancer Agents : Novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, including 4-methoxy variants, have been synthesized and shown significant antiproliferative activity against various tumor cell lines. This points to the role of 4-(2-Methoxyphenoxy)benzenesulfonamide derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).
Mecanismo De Acción
Target of Action
4-(2-Methoxyphenoxy)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These compounds are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . Therefore, the primary targets of 4-(2-Methoxyphenoxy)benzenesulfonamide are likely to be carbonic anhydrase and dihydropteroate synthetase enzymes.
Mode of Action
Based on the known activities of benzenesulfonamides, it can be inferred that 4-(2-methoxyphenoxy)benzenesulfonamide may interact with its targets (carbonic anhydrase and dihydropteroate synthetase) to inhibit their activities . This inhibition could lead to changes in the biochemical processes that these enzymes are involved in, potentially leading to therapeutic effects.
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by 4-(2-Methoxyphenoxy)benzenesulfonamide could affect several biochemical pathways. For instance, carbonic anhydrase plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport . Therefore, its inhibition could affect these processes. On the other hand, dihydropteroate synthetase is involved in the synthesis of folic acid, a vital nutrient for cell growth and division . Its inhibition could therefore affect cell growth and division, particularly in rapidly dividing cells.
Pharmacokinetics
A study on a structurally similar compound, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, showed that these compounds have acceptable absorption, distribution, metabolism, and excretion (adme) properties . Therefore, it is possible that 4-(2-Methoxyphenoxy)benzenesulfonamide may also have favorable ADME properties, which could impact its bioavailability and efficacy.
Result of Action
The inhibition of carbonic anhydrase and dihydropteroate synthetase by 4-(2-Methoxyphenoxy)benzenesulfonamide could lead to various molecular and cellular effects. For instance, the inhibition of carbonic anhydrase could disrupt pH balance and CO2 transport, potentially leading to changes in cellular function . Similarly, the inhibition of dihydropteroate synthetase could disrupt folic acid synthesis, potentially affecting cell growth and division .
Safety and Hazards
Direcciones Futuras
While specific future directions for “4-(2-Methoxyphenoxy)benzenesulfonamide” are not available, research into sulfonamides continues to be a vibrant field due to their wide range of pharmacological activities . Future research may focus on developing new sulfonamide derivatives with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-(2-methoxyphenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAWJYDODDSCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenoxy)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)benzamide](/img/structure/B2972356.png)
![2-(5-Methyl-4-propan-2-yl-1,3-thiazol-2-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2972357.png)
![(E)-N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2972358.png)

![Ethyl 5-(2-iodobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972361.png)
![Methyl 1-(chlorosulfonylmethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2972363.png)


![Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2972369.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2972370.png)
![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)
![[1-(Pyridin-2-ylmethyl)cyclobutyl]methanamine](/img/structure/B2972378.png)